molecular formula C9H14N2O B1266313 N-(1-Cyanocyclohexyl)acetamide CAS No. 4550-68-9

N-(1-Cyanocyclohexyl)acetamide

Cat. No.: B1266313
CAS No.: 4550-68-9
M. Wt: 166.22 g/mol
InChI Key: HJKUYXOMJJUMLV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(1-Cyanocyclohexyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes . Additionally, it may interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in certain cell lines, this compound has been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Furthermore, it can affect the expression of genes involved in metabolic processes, leading to changes in the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, ultimately altering cellular functions. Additionally, this compound can modulate the expression of specific genes by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of certain cellular processes, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via active transport mechanisms, where it can accumulate in the cytoplasm or other organelles . This distribution pattern is crucial for its biochemical activity and effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular targeting is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)acetamide can be achieved through the reaction of aminonitrile with acetyl chloride in the presence of a base such as trimethylamine. The reaction is typically carried out in an anhydrous solvent like diethyl ether at low temperatures . The general reaction scheme is as follows: [ \text{Aminonitrile} + \text{Acetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-(1-Cyanocyclohexyl)acetamide
  • N-(2-Cyanoethyl)acetamide
  • N-(2-Cyanophenyl)acetamide

Comparison: this compound is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specific heterocyclic structures that are not easily accessible through other cyanoacetamides .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUYXOMJJUMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196542
Record name Acetamide, N-(1-cyanocyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4550-68-9
Record name Acetamide, N-(1-cyanocyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-cyanocyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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